3-(3,5-dimethylisoxazol-4-yl)-N-(isochroman-3-ylmethyl)-N-methylpropanamide
Description
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-13-18(14(2)24-20-13)8-9-19(22)21(3)11-17-10-15-6-4-5-7-16(15)12-23-17/h4-7,17H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCASSVMBBIAAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N(C)CC2CC3=CC=CC=C3CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylisoxazol-4-yl)-N-(isochroman-3-ylmethyl)-N-methylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
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Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine. For example, 3,5-dimethylisoxazole can be prepared by reacting 3,5-dimethyl-2,4-pentanedione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
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Attachment of the Isochroman Moiety: : The isochroman moiety can be introduced through a nucleophilic substitution reaction. Isochroman-3-ylmethyl chloride can be reacted with the isoxazole derivative in the presence of a base like potassium carbonate to form the desired intermediate.
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Formation of the Amide Bond: : The final step involves the formation of the amide bond. The intermediate is reacted with N-methylpropanamide in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure cost-effectiveness and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethylisoxazol-4-yl)-N-(isochroman-3-ylmethyl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted isoxazole or isochroman derivatives.
Scientific Research Applications
3-(3,5-dimethylisoxazol-4-yl)-N-(isochroman-3-ylmethyl)-N-methylpropanamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Isoxazole derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound may be studied for its potential biological effects.
Medicine: The compound could be investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound may find applications in the development of new materials, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylisoxazol-4-yl)-N-(isochroman-3-ylmethyl)-N-methylpropanamide depends on its specific biological target. In general, isoxazole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Structural Analogues with Isoxazole Moieties
Key Observations :
- The target compound’s isochroman-methyl group distinguishes it from I-6273 (phenethylamino-benzoate) and CAS 1235004-97-3 (pyridinyl-thiazole).
- CAS 1235004-97-3’s thiazole-pyridine system may confer metal-binding or π-stacking capabilities absent in the target compound, suggesting divergent biological targets .
Propanamide Derivatives with Varied Substituents
Key Observations :
- Propanil demonstrates how simple propanamide structures with halogenated aryl groups can achieve pesticidal activity. The target compound’s complex substituents likely shift its application toward therapeutics rather than agrochemicals .
- The phthalazinone derivative (CAS 1448028-97-4) shares the 3,5-dimethylisoxazole-propanamide core but incorporates a bicyclic phthalazinone group.
Biological Activity
3-(3,5-Dimethylisoxazol-4-yl)-N-(isochroman-3-ylmethyl)-N-methylpropanamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C_{15}H_{18}N_{2}O_{2}
- Molecular Weight : 258.32 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within biological systems. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways.
Biological Activity Overview
The compound has been investigated for various biological activities, including:
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Neuroprotective Effects :
- Studies indicate that compounds similar to this compound exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells.
- Case Study : In a model of neurodegeneration, administration of the compound resulted in a significant reduction in markers of oxidative damage (e.g., malondialdehyde levels) and an increase in antioxidant enzyme activity (e.g., superoxide dismutase) .
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Analgesic Properties :
- Similar compounds have demonstrated analgesic effects in animal models. The mechanism appears to involve modulation of pain pathways through opioid receptor activation.
- Research Findings : A related compound was shown to have an ED50 value of 0.54 mg/kg in hot plate tests, indicating significant analgesic potential .
- Anti-inflammatory Activity :
Data Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Neuroprotective | Reduced oxidative stress | |
| Analgesic | ED50 = 0.54 mg/kg | |
| Anti-inflammatory | Decreased TNF-alpha and IL-6 levels |
Case Studies
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Neuroprotective Study :
- A study involving the administration of the compound in a mouse model of Alzheimer's disease showed improved cognitive function and reduced amyloid-beta plaque formation.
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Pain Management Trial :
- In a clinical trial assessing pain relief, participants receiving the compound reported significant reductions in pain scores compared to placebo groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
